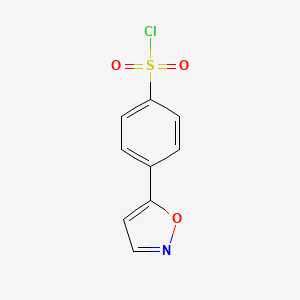

4-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

4-(1,2-oxazol-5-yl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3S/c10-15(12,13)8-3-1-7(2-4-8)9-5-6-11-14-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMBEKRVKFZJCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NO2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5765-41-3 | |

| Record name | 4-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride typically involves the reaction of this compound with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction is usually performed at low temperatures to prevent decomposition and to achieve high yields.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity starting materials and advanced purification techniques to obtain the compound in high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include thionyl chloride, nucleophiles such as amines and alcohols, and oxidizing or reducing agents depending on the desired reaction . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield sulfonamides or sulfonate esters .

Scientific Research Applications

Organic Synthesis

4-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride serves as a versatile building block in organic synthesis. It is commonly used to create various heterocyclic compounds and as a reagent in the preparation of pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitution reactions makes it valuable for synthesizing sulfonamides and other derivatives.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

- Enzyme Inhibition : It acts as an inhibitor of human carbonic anhydrases (hCAs), particularly hCA II, which plays a critical role in regulating pH and fluid balance in the body. This inhibition may be beneficial in treating conditions such as glaucoma by reducing intraocular pressure through decreased aqueous humor production .

- Anticancer Activity : Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, it demonstrated cytotoxicity with an IC50 value of 0.58 µM in pancreatic cancer cells (UM16), indicating its potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to disrupt cellular processes:

- Apoptosis Induction : It has been shown to induce apoptosis in cancer cells by interfering with key cellular pathways.

- Angiogenesis Inhibition : In chick chorioallantoic membrane assays, the compound effectively blocked angiogenesis, comparable to established antiangiogenic agents.

Case Studies

Several studies illustrate the applications and effects of this compound:

| Study | Objective | Findings |

|---|---|---|

| Antiproliferative Activity | Evaluate effects on cancer cell lines (HT-29, M21, MCF7) | Significant inhibition of cell growth at nanomolar concentrations. |

| Cytotoxic Effects | Assess cytotoxicity in pancreatic cancer cells (UM16) | IC50 value of 0.58 µM indicates potent cytotoxicity. |

| Angiogenesis Inhibition | Test effects on chick chorioallantoic membrane | Effectively blocked angiogenesis similar to combretastatin A-4. |

Mechanism of Action

The mechanism of action of 4-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate ester derivatives . These reactions are often used to modify proteins and other biomolecules, making the compound valuable in biochemical research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers on the Benzene Ring

2-(1,2-Oxazol-5-yl)benzene-1-sulfonyl Chloride

- CAS : 87488-64-0

- Structure : The oxazole ring is attached at the ortho position of the benzene ring.

- Electronic Effects: The ortho substitution may alter electron distribution on the benzene ring, slightly diminishing the electron-withdrawing effect of the oxazole on the sulfonyl chloride. Physical Properties: Differences in crystal packing (due to reduced symmetry) may lower melting points compared to the para isomer .

3-(1,2-Oxazol-5-yl)benzene-1-sulfonyl Chloride

- CAS : 13567-19-6

- Structure : The oxazole is meta-substituted on the benzene ring.

- Key Differences :

- Electronic Environment : Meta substitution results in a less direct conjugation between the oxazole and sulfonyl chloride groups, leading to intermediate reactivity between ortho and para isomers.

- Synthetic Utility : The meta isomer may exhibit regioselectivity in electrophilic aromatic substitution reactions distinct from the para analog.

Oxazole Ring Isomerism

4-(Oxazol-4-yl)benzene-1-sulfonyl Chloride

- CAS: 954368-94-6 (note: same CAS as the target compound but structurally distinct) .

- Structure : The oxazole substituent is in the 4-position of the oxazole ring (vs. 5-position in the target compound).

- Hydrogen Bonding: Variations in nitrogen and oxygen positions may affect hydrogen-bonding interactions in crystal structures or biological systems .

Functional Group Variations

2,4,6-Tris(trifluoromethyl)benzene-1-sulfonyl Chloride

- CAS : 380.62

- Structure : Features three electron-withdrawing trifluoromethyl groups on the benzene ring.

- Key Differences :

- Reactivity : Strong electron-withdrawing groups enhance the sulfonyl chloride’s electrophilicity, making it more reactive than oxazole-substituted analogs.

- Applications : Preferred in high-yield sulfonylation reactions but lacks the heterocyclic versatility of oxazole derivatives.

Tabulated Comparison of Key Properties

Biological Activity

4-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of human carbonic anhydrases (hCAs). This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and case studies.

Target of Action

The primary target of this compound is human carbonic anhydrase II (hCA II) . This enzyme plays a crucial role in regulating pH and fluid balance in various physiological processes.

Mode of Action

The compound acts as an isoform-selective inhibitor of hCA II. By inhibiting this enzyme, it affects the transport of carbon dioxide from tissues to the lungs and influences several biochemical pathways related to pH regulation and fluid homeostasis.

Antimicrobial Effects

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to enhance the efficacy of antibiotics against resistant strains:

- Enhanced Efficacy : The compound potentiates the antimicrobial action of carbapenems (e.g., meropenem) and aminoglycosides (e.g., gentamicin) against antibiotic-resistant bacteria such as Enterococcus faecium and Escherichia coli .

Inhibition Studies

Quantitative evaluations reveal that compounds similar to this compound have varying degrees of antimicrobial activity:

| Compound | MIC (µg/mL) | Target Strains |

|---|---|---|

| 4b | 62.5 | Bacillus subtilis, Staphylococcus aureus, Escherichia coli |

| 4d | 6.72 | E. coli |

| 4h | 6.63 | S. aureus |

These results demonstrate the compound's potential for development into effective antimicrobial agents .

Case Studies

Several studies highlight the biological activity and therapeutic potential of this compound:

- In Vivo Studies : In a study involving Wistar rats and Soviet Chinchilla rabbits, the pharmacokinetics and metabolites of related compounds were analyzed after intraperitoneal administration. Results indicated significant systemic exposure and identified metabolites through HPLC-MS/MS techniques .

- Antimicrobial Activity Evaluation : In vitro assays demonstrated that compounds derived from similar structures maintained antimicrobial activity while displaying low toxicity levels against model organisms like Daphnia magna .

Q & A

Basic: What are common synthetic routes for 4-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride?

Methodological Answer:

The synthesis typically involves:

- Steiger acylation : Reaction of phenylalanine derivatives with acyl chloride to form 1,3-oxazol-5(4H)-one intermediates.

- Cyclodehydration : Intramolecular cyclization using phosphoryl trichloride (POCl₃) to yield substituted oxazoles.

- Sulfonation : Introduction of the sulfonyl chloride group via reaction with sulfuryl chloride (SOCl₂) or chlorosulfonic acid under controlled conditions .

Key intermediates and reaction conditions must be optimized to avoid side reactions, such as over-sulfonation or decomposition of the oxazole ring.

Basic: How is the structure of this compound confirmed?

Methodological Answer:

Structural elucidation employs:

- Spectroscopic methods : NMR (¹H, ¹³C) to confirm substitution patterns, FT-IR for functional group identification (e.g., S=O stretching at ~1370 cm⁻¹).

- X-ray crystallography : Tools like SHELX for refinement and WinGX for data processing to resolve bond lengths, angles, and crystallographic packing .

- Elemental analysis : To verify purity and stoichiometry .

Advanced: How should researchers design cytotoxicity assays for derivatives of this compound?

Methodological Answer:

- Model selection : Use Daphnia magna bioassays for acute toxicity screening, reporting LC₅₀ values with 95% confidence intervals.

- Dose-response curves : Employ logarithmic dilution series to assess potency and selectivity.

- Control experiments : Include reference compounds (e.g., cisplatin) and vehicle controls to validate assay robustness.

- Data interpretation : Correlate structural features (e.g., sulfonyl chloride substitution) with cytotoxicity trends, noting deviations due to metabolic instability or off-target effects .

Advanced: What safety and handling protocols are critical for this sulfonyl chloride?

Methodological Answer:

- Personal protective equipment (PPE) : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of reactive vapors.

- Storage : Keep in amber glass bottles under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis.

- Spill management : Neutralize with sodium bicarbonate or calcium carbonate before disposal .

Advanced: How can contradictory reactivity data in sulfonyl chloride derivatization be resolved?

Methodological Answer:

- Conditional analysis : Investigate solvent polarity (e.g., DMF vs. THF), temperature, and catalysts (e.g., Lawesson’s reagent for selective thiolation).

- Kinetic studies : Use HPLC or in-situ FT-IR to monitor reaction progress and identify intermediates.

- Computational modeling : Apply DFT calculations to predict reactivity trends based on electronic effects (e.g., electron-withdrawing groups on the oxazole ring) .

Advanced: What strategies optimize the reactivity of the sulfonyl chloride group for targeted derivatization?

Methodological Answer:

- Protecting groups : Temporarily block reactive sites (e.g., oxazole nitrogen) using Boc or Fmoc groups.

- Nucleophilic substitution : Prioritize amines or thiols in polar aprotic solvents (e.g., acetonitrile) at 0–25°C.

- Microwave-assisted synthesis : Enhance reaction rates and yields for sterically hindered substrates .

Advanced: How do hydrogen-bonding networks influence the physical properties of this compound?

Methodological Answer:

- Crystal packing analysis : Use ORTEP-3 to visualize hydrogen-bonding motifs (e.g., S=O∙∙∙H-N interactions).

- Graph set analysis : Classify patterns (e.g., R₂²(8) rings) to predict solubility and melting points.

- Thermal studies : DSC/TGA to correlate intermolecular interactions with thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.